N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide
Description
The compound N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide is a synthetic organic molecule featuring a piperazine core substituted with a butyryl group, a 4-chlorophenylsulfonyl moiety, and a 4-methylbenzamide side chain.
Properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-3-4-21(29)27-13-15-28(16-14-27)24(31)23(26-22(30)18-7-5-17(2)6-8-18)34(32,33)20-11-9-19(25)10-12-20/h5-12,23H,3-4,13-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTSUVBPGFKTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
The compound binds with high affinity to the D4 dopamine receptor, thereby modulating the receptor’s activity. The interaction between the compound and its target receptor can result in changes in intracellular signaling pathways, leading to alterations in neuronal activity and neurotransmission.
Pharmacokinetics
It is known that the compound is soluble in dmso. This suggests that the compound may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific context of its use. As a ligand for the D4 dopamine receptor, the compound could potentially be used to modulate dopamine signaling in the CNS. This could have effects on a variety of neurological processes, as mentioned above.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the D4 dopamine receptor
Biological Activity
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
Key structural features include:
- A butyrylpiperazine moiety, which is often associated with various pharmacological effects.
- A 4-chlorophenylsulfonyl group that may enhance the compound's reactivity and interaction with biological targets.
- A 4-methylbenzamide segment that contributes to its lipophilicity and potential bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the modulation of mood and anxiety. This includes potential activity at serotonin and dopamine receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular signaling and function.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound has shown promise in various pharmacological contexts:
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior in animal models | |
| Anxiolytic | Decreased anxiety-like behaviors | |
| Antioxidant | Reduced oxidative stress markers |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study involving rats demonstrated that administration of the compound led to a marked improvement in depressive symptoms compared to control groups. The results were quantified using behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).
- Another investigation focused on its anxiolytic properties, where subjects exhibited reduced anxiety levels measured by the Elevated Plus Maze (EPM) test.
Research Findings
Recent research has delved into the compound's safety profile and pharmacokinetics:
- Toxicity Assessment : Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical trials.
- Bioavailability : Pharmacokinetic analyses suggest good absorption characteristics, with peak plasma concentrations achieved within 1-2 hours post-administration.
- Metabolism Studies : Investigations into metabolic pathways reveal that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which could influence drug-drug interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The target compound shares key structural motifs with several documented analogs (Table 1):
- Piperazine Core : Central to all compared compounds, often modified with alkyl, aryl, or acyl groups.
- Sulfonamide/Benzamide Groups : Critical for solubility and target binding.
- Chlorophenyl and Methyl Substituents : Influence lipophilicity and metabolic stability.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Yields : Piperazine derivatives typically exhibit moderate-to-high yields (49–70%), influenced by substituent complexity . The target compound’s butyryl and sulfonyl groups may necessitate optimized coupling conditions.
- Melting Points : Analogs with chlorophenyl groups (e.g., , –171°C) suggest the target compound may have a melting point within this range, pending crystallinity studies.
- Characterization : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are standard for confirming piperazine-based structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
